molecular formula C16H14F2O9 B8180164 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid CAS No. 215868-36-3

6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid

Cat. No.: B8180164
CAS No.: 215868-36-3
M. Wt: 388.27 g/mol
InChI Key: LVLGIZFLZFCLMY-LGDVELKSSA-N
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Description

6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzopyran core with fluorine substitutions at the 6 and 8 positions, a methyl group at the 4 position, and a glucopyranosiduronic acid moiety attached at the 7 position. Its complex structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid typically involves multiple steps:

    Formation of the Benzopyran Core: The initial step involves the synthesis of the benzopyran core. This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride or similar reagents under acidic conditions.

    Glycosylation: The attachment of the beta-D-glucopyranosiduronic acid moiety is achieved through glycosylation reactions. This step involves the reaction of the benzopyran derivative with a protected glucuronic acid derivative under the influence of a glycosylation catalyst like silver triflate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzopyran core, potentially yielding alcohol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can introduce various functional groups into the molecule.

Scientific Research Applications

6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and as a potential therapeutic agent.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, while the glucopyranosiduronic acid moiety facilitates its solubility and bioavailability. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferone: A compound with a similar benzopyran core but lacking the fluorine substitutions and glucopyranosiduronic acid moiety.

    6,8-Difluoro-4-methylcoumarin: Similar in structure but without the glucopyranosiduronic acid group.

    7-Hydroxy-4-methylcoumarin: Another related compound with a hydroxyl group instead of the glucopyranosiduronic acid moiety.

Uniqueness

6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid stands out due to its dual fluorine substitutions and the presence of the glucopyranosiduronic acid group. These features confer unique chemical properties, such as enhanced reactivity and solubility, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(6,8-difluoro-4-methyl-2-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O9/c1-4-2-7(19)25-12-5(4)3-6(17)13(8(12)18)26-16-11(22)9(20)10(21)14(27-16)15(23)24/h2-3,9-11,14,16,20-22H,1H3,(H,23,24)/t9-,10-,11+,14-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLGIZFLZFCLMY-LGDVELKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)C(=O)O)O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138047
Record name 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215868-36-3
Record name 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215868-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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